molecular formula C12H9NO B1664120 3-Benzoylpyridine CAS No. 5424-19-1

3-Benzoylpyridine

Cat. No.: B1664120
CAS No.: 5424-19-1
M. Wt: 183.21 g/mol
InChI Key: RYMBAPVTUHZCNF-UHFFFAOYSA-N
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Description

3-Benzoylpyridine is an organic compound with the molecular formula C₁₂H₉NO. It is characterized by a benzoyl group attached to the third position of a pyridine ring. This compound appears as white to pale yellow crystals and has a melting point of 36-40°C . It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Benzoylpyridine involves the reaction of nicotinic acid with thionyl chloride, followed by treatment with anhydrous benzene and aluminum chloride. The reaction mixture is then heated under reflux, and the product is extracted and purified . Another method includes the addition of phenylmagnesium bromide to 3-cyanopyridine or the addition of 3-pyridyllithium to benzonitrile .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to 3-benzylpyridine.

    Substitution: Electrophilic substitution reactions can occur on the benzoyl group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Benzylpyridine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Benzoylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoylpyridine, particularly its oxime derivatives, involves interaction with brain receptors. Studies have shown that these compounds can modulate the activity of glutamate, dopamine, and serotonin receptors, contributing to their anticonvulsant effects . The exact molecular targets and pathways include NMDA receptors, mGluII receptors, and D2 receptors.

Comparison with Similar Compounds

Properties

IUPAC Name

phenyl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMBAPVTUHZCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202591
Record name 3-Benzoylpyridine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-19-1
Record name Phenyl-3-pyridinylmethanone
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Record name 3-Benzoylpyridine
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Record name 3-Benzoylpyridine
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Record name 3-Benzoylpyridine
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Record name Phenyl 3-pyridyl ketone
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Record name 3-BENZOYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-benzoylpyridine?

A1: this compound has the molecular formula C12H9NO and a molecular weight of 183.20 g/mol.

Q2: What spectroscopic data are available for this compound?

A: Research has explored various spectroscopic properties of this compound, including:* UV-Vis absorption and phosphorescence spectra: These studies reveal solvent and protonation effects on the electronic transitions of the molecule. [, ]* Time-resolved resonance Raman spectroscopy: This technique provides insights into the photoreactions of this compound in aqueous solutions under different pH conditions. []* Electron spin resonance (ESR) spectroscopy: ESR studies have been used to characterize the radical anions of this compound and its isomers. []* Infrared (IR) spectroscopy: IR data, particularly for metal complexes of this compound, provide information about the coordination mode of the ligand and the nature of the metal-ligand bonds. []

Q3: How does the position of the benzoyl group on the pyridine ring affect the photophysical properties?

A: The position of the benzoyl group significantly influences the photophysical behavior. For instance, 2-benzoylpyridine does not sensitize biacetyl phosphorescence in aqueous solutions, unlike its 3- and 4-substituted isomers. [] This difference highlights the impact of the heteroatom position on the triplet state properties and energy transfer processes.

Q4: Does modifying the pyridine ring of this compound influence its coordination chemistry?

A: Yes, substituents on the pyridine ring can significantly alter the coordination behavior of this compound. For example, the presence of electron-donating groups can enhance the ligand's ability to bind to metal ions. []

Q5: What are the key photochemical reactions of this compound?

A: this compound undergoes photoreduction in the presence of hydrogen donors like alcohols. This process generates a ketyl radical, similar to benzophenone. [] The reaction pathway and product distribution are influenced by the solvent and reaction conditions.

Q6: How does pH affect the photoreactions of this compound in aqueous solutions?

A: The photochemistry of this compound in water is highly sensitive to pH.
Neutral to slightly basic conditions: Primarily yields the 3-phenyl pyridyl ketyl radical via photoreduction. [] * Moderately acidic (pH 3): Protonation of this compound promotes the formation of a short-lived hydration intermediate. []* Highly acidic (pH ≤ 1):* Favors the generation of a this compound dication triplet state, which reacts with water to form the hydration species observed at pH 3. []

Q7: Does this compound exhibit any luminescent properties?

A: Yes, this compound displays luminescence, both as a free ligand and when coordinated to metal centers. [, , ] The nature of the emission (e.g., fluorescence, phosphorescence) and its energy are influenced by factors such as:* Substituents on the pyridine ring.* The identity of the metal ion in metal complexes.* Temperature.* Solvent or crystalline environment.

Q8: Are there any known applications of this compound in material science?

A: this compound and its derivatives have shown potential in developing luminescent materials. [] The tunable emission properties of copper(I) halide complexes incorporating this compound make them promising candidates for applications in areas like light-emitting diodes (LEDs) and sensors.

Q9: Has this compound been investigated for any biological activity?

A: Research on the biological activity of this compound is limited. Studies have primarily focused on its metabolism [] and its use as a starting material for synthesizing potential antiarthritic agents. []

Q10: What is known about the metabolism of this compound in vivo?

A: Studies in rats and dogs show that this compound undergoes rapid metabolism, primarily in the liver. [] The major metabolic pathways include:* N-oxidation* Reduction to 3-(α-hydroxybenzyl)pyridine* Glucuronidation

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